![molecular formula C14H24O5 B12551303 Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol CAS No. 144066-85-3](/img/structure/B12551303.png)
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[45]dec-7-en-7-yl)methanol is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol typically involves multiple steps. One common method starts with the formation of the dioxaspiro ring system through a cyclization reaction. This is followed by the introduction of the trimethyl group and the methanol moiety through subsequent reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield.
化学反応の分析
Types of Reactions
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, with specific temperatures, pressures, and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used as a precursor for the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it generally involves the formation of stable complexes with target molecules.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: This compound shares the dioxaspiro ring system but lacks the trimethyl group and methanol moiety.
Trimethylmethanol: This compound contains the trimethyl group and methanol moiety but lacks the dioxaspiro ring system.
Uniqueness
The uniqueness of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol lies in its combination of structural features. The presence of the dioxaspiro ring system, trimethyl group, and methanol moiety gives it distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
144066-85-3 |
|---|---|
分子式 |
C14H24O5 |
分子量 |
272.34 g/mol |
IUPAC名 |
acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-9-4-5-12(14-6-7-15-12)11(2,3)10(9)8-13;1-2(3)4/h13H,4-8H2,1-3H3;1H3,(H,3,4) |
InChIキー |
FKGPBKPGECPJAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2(CC1)OCCO2)(C)C)CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


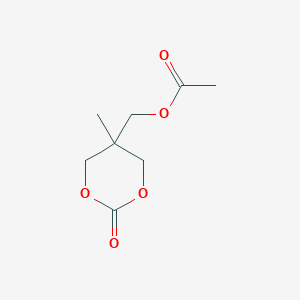
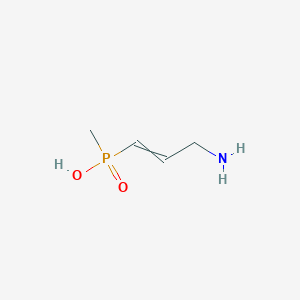
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

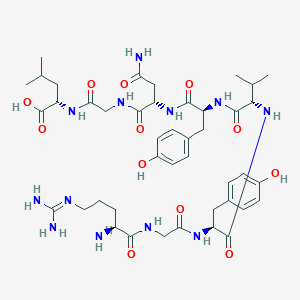
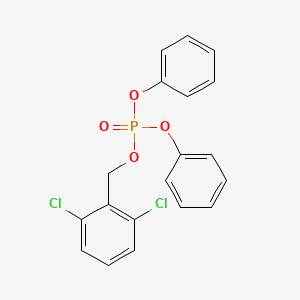
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
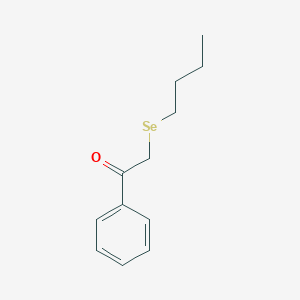
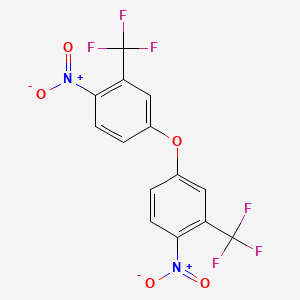
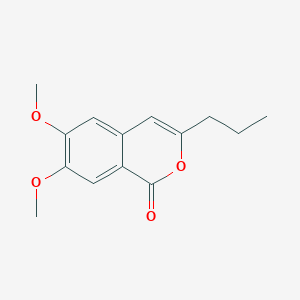

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
